C 021 dihydrochloride
Beschreibung
Overview of Chemokine Receptors and G Protein-Coupled Receptor Signaling Pathways
Chemokine receptors are a class of proteins found on the surface of cells that play a pivotal role in cell trafficking, particularly of leukocytes. wikipedia.org These receptors are integral to the development, homeostasis, and function of the immune system. wikipedia.org They belong to the large family of G protein-coupled receptors (GPCRs), which are characterized by their seven-transmembrane structure. mdpi.comgosset.ai
The signaling process is initiated when a chemokine, a small protein, binds to its specific receptor. ontosight.ai This binding event triggers a conformational change in the receptor, which in turn activates an intracellular G protein. The activated G protein then initiates a cascade of downstream signaling events within the cell. ontosight.ai This can lead to a variety of cellular responses, including chemotaxis (cell movement in response to a chemical stimulus), cell activation, and differentiation. wikipedia.orgontosight.ai There are approximately fifty known chemokines in humans, which are classified into four subfamilies based on the arrangement of their N-terminal cysteine residues: CXC, CC, C, and CX3C. mdpi.comnih.gov Correspondingly, about twenty different chemokine receptors have been identified. mdpi.comnih.gov
Significance of CCR4 in Immune Cell Trafficking and Inflammatory Processes
CC Chemokine Receptor-4 (CCR4) is a key chemokine receptor that is highly expressed on various immune cells, including activated Th2 cells, regulatory T cells (Tregs), and some types of lymphoma cells. mdanderson.orgresearchgate.net It is the receptor for the chemokines CCL17 (also known as TARC) and CCL22 (also known as MDC). wikipedia.orgontosight.ai The interaction between CCR4 and its ligands is crucial for guiding the migration of these immune cells to sites of inflammation. ontosight.ai
Dysregulation of CCR4 signaling has been implicated in the pathogenesis of a range of diseases characterized by inflammation. ontosight.ai For instance, in allergic conditions such as asthma and atopic dermatitis, CCR4 mediates the recruitment of Th2 cells to the lungs and skin, respectively, contributing to the inflammatory response. mdpi.com In the context of cancer, CCR4 is expressed on certain tumor cells and on Tregs within the tumor microenvironment. mdanderson.orgrapt.com The recruitment of Tregs to the tumor site via the CCR4 pathway can suppress the anti-tumor immune response, thereby promoting tumor growth. rapt.comrapt.com Furthermore, research has pointed to the involvement of CCR4 in autoimmune diseases like multiple sclerosis and in the development of neuropathic pain. mdpi.comnih.govnih.gov
Rationale for CCR4 Antagonism in Preclinical Research
The significant role of CCR4 in mediating the migration of key immune cells in various pathological conditions makes it an attractive target for therapeutic intervention. ontosight.ai The rationale for CCR4 antagonism in preclinical research is based on the hypothesis that blocking the CCR4 receptor can inhibit the recruitment of detrimental immune cells to sites of disease, thereby alleviating the underlying pathology.
For example, in oncology, CCR4 antagonists are being investigated for their potential to block the migration of Tregs into the tumor microenvironment. rapt.comrapt.com By doing so, it is thought that the immunosuppressive environment of the tumor can be reversed, allowing for a more effective anti-tumor immune response. rapt.com Preclinical studies have shown that CCR4 antagonists can potentiate the effects of checkpoint inhibitors and other immune-stimulating agents. rapt.com
In the context of inflammatory diseases, CCR4 antagonists are being explored for their ability to prevent the accumulation of inflammatory cells. Studies in animal models of atopic dermatitis and neuropathic pain have demonstrated that blocking CCR4 can reduce disease severity. mdpi.comnih.gov The development of potent and selective small molecule CCR4 antagonists, such as C-021 dihydrochloride (B599025), provides valuable tools for further exploring the therapeutic potential of this approach in various disease models. immunomart.comnih.gov
C-021 Dihydrochloride: A Potent CCR4 Antagonist
C-021 dihydrochloride is a small molecule that acts as a potent and orally bioavailable antagonist of the CC chemokine receptor-4 (CCR4). immunomart.comprobechem.com
Preclinical Research Findings:
In preclinical studies, C-021 dihydrochloride has demonstrated its ability to inhibit the function of the CCR4 receptor. Specifically, it has been shown to potently inhibit chemotaxis, the process of cell movement in response to a chemical signal, in both human and mouse cells. probechem.commedchemexpress.com
Key inhibitory concentrations (IC50) from in vitro studies are presented in the table below:
| Assay | Species | IC50 |
| Chemotaxis Inhibition | Human | 140 nM |
| Chemotaxis Inhibition | Mouse | 39 nM |
| [³⁵S]GTPγS Binding Inhibition (CCL22-induced) | Human | 18 nM |
Data sourced from MedchemExpress and Probechem Biochemicals. probechem.commedchemexpress.com
These findings indicate that C-021 dihydrochloride effectively blocks the signaling pathway initiated by the binding of chemokines to the CCR4 receptor. medchemexpress.com Further preclinical research has explored its effects in various disease models. For instance, in a mouse model of acute liver failure, administration of C-021 resulted in significantly less microgliosis. medchemexpress.com In studies related to cutaneous T-cell lymphoma (CTCL), C-021 has shown inhibitory effects on CTCL cell proliferation. mdanderson.org Additionally, in a mouse model of neuropathic pain, C-021 administration was found to diminish hypersensitivity. nih.gov
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N5O2.2ClH/c1-33-24-18-22-23(19-25(24)34-2)29-27(30-26(22)28-20-10-6-3-4-7-11-20)32-16-12-21(13-17-32)31-14-8-5-9-15-31;;/h18-21H,3-17H2,1-2H3,(H,28,29,30);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJKNYQUFAPLOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4CCCCC4)NC5CCCCCC5)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
C 021 Dihydrochloride As a Research Probe for Ccr4 Mediated Pathways
Structural Context and Discovery of C-021 Dihydrochloride (B599025)
The journey to identify C-021 dihydrochloride began with the exploration of 2-aminoquinazoline (B112073) derivatives as potential CCR4 antagonists. Through systematic synthesis and structure-activity relationship (SAR) studies, researchers honed in on a compound with desirable potency and pharmacological properties.
Synthesis and Structure-Activity Relationship Studies of 2-Aminoquinazolines
The foundation for C-021 dihydrochloride was laid through the screening of corporate compound libraries, which led to the discovery of a novel series of quinazolines as CCR4 antagonists. nih.gov Initial optimization efforts focused on elucidating the structure-activity relationships of these compounds. nih.gov This research identified 2-(1,4'-bipiperidine-1'-yl)-N-cycloheptyl-6,7-dimethoxyquinazolin-4-amine, the parent compound of C-021 dihydrochloride, as a potent inhibitor in a [³⁵S]GTPγS-binding assay. nih.gov
Further SAR studies on 2-aminoquinazolines aimed to enhance the potency and oral bioavailability of this class of CCR4 antagonists. nih.gov Researchers discovered that replacing the pyrrolidine (B122466) moiety of an earlier lead compound with a 3-(hydroxymethyl)piperidine significantly improved inhibitory activity against both human and mouse chemotaxis. nih.gov These iterative chemical modifications and biological evaluations were instrumental in refining the 2-aminoquinazoline scaffold to yield highly potent CCR4 antagonists like C-021. The core structure of these compounds generally features a quinazoline (B50416) ring, which has been a favorable scaffold for developing kinase inhibitors, substituted at various positions to optimize binding and activity. mdpi.comnih.govresearchgate.net
Classification as a Class-I CCR4 Antagonist
C-021 dihydrochloride is classified as a Class-I CCR4 antagonist. This classification is based on its mechanism of action, which involves direct competition with the natural chemokine ligands, such as CCL17 and CCL22, for binding to the CCR4 receptor. nih.govmdpi.com As a competitive antagonist, C-021 dihydrochloride effectively blocks the receptor, preventing the initiation of downstream signaling cascades that are normally triggered by ligand binding. nih.govnih.gov This direct inhibitory action at the receptor level makes it a valuable tool for specifically dissecting CCR4-mediated pathways.
In Vitro Pharmacological Characterization of C-021 Dihydrochloride
The utility of C-021 dihydrochloride as a research probe is underscored by its well-defined in vitro pharmacological profile. Rigorous studies have established its binding affinity, selectivity, and functional antagonism in various cellular assays.
Receptor Binding Affinity and Selectivity Studies
While specific binding affinity values (Ki or Kd) for C-021 dihydrochloride are not extensively detailed in the provided search results, its potent antagonism is evident from functional assays. The compound, chemically named 2-[1,4'-Bipiperidin]-1'-yl-N-cycloheptyl-6,7-dimethoxy-4-quinazolinamine dihydrochloride, is noted for its high purity of ≥99% by HPLC. tocris.com The development of selective antagonists is crucial, as many chemokine receptors exhibit promiscuity in ligand binding, and receptor dimerization can lead to complex signaling interactions. mdpi.comnih.gov The selectivity of C-021 for CCR4 over other chemokine receptors is a key attribute that allows researchers to attribute observed effects to the inhibition of CCR4 specifically.
Inhibition of Ligand-Induced G-Protein Signaling (e.g., [35S]GTPγS Binding)
C-021 dihydrochloride has demonstrated potent inhibition of ligand-induced G-protein signaling, a critical early step in chemokine receptor activation. In a [³⁵S]GTPγS binding assay, which measures the activation of G proteins upon agonist stimulation, C-021 dihydrochloride effectively prevented human CCL22-induced [³⁵S]GTPγS binding with an IC₅₀ value of 18 nM. nih.govmedchemexpress.commedchemexpress.com This assay provides a direct measure of the compound's ability to block the functional coupling of the CCR4 receptor to its associated G proteins. nih.gov The low nanomolar potency in this assay highlights the compound's efficiency in disrupting the initial intracellular signaling event mediated by CCR4.
Antagonism of Chemotaxis in Human and Murine Cellular Models
A hallmark of chemokine receptor function is the induction of chemotaxis, the directed migration of cells. C-021 dihydrochloride has been shown to be a potent antagonist of CCR4-mediated chemotaxis in both human and murine cells. nih.gov It inhibits the chemotaxis of human and mouse CCR4-expressing cells with IC₅₀ values of 140 nM and 39 nM, respectively. nih.govtocris.commedchemexpress.commedchemexpress.comapexbt.comprobechem.comrndsystems.comimmunomart.commedchemexpress.comimmunomart.com This demonstrates the compound's ability to block a key physiological response to CCR4 activation. The ability of C-021 to inhibit chemotaxis in both human and mouse models enhances its value as a translational research tool. nih.gov
Interactive Data Table: In Vitro Activity of C-021 Dihydrochloride
| Assay Type | Species | Ligand/Stimulus | IC₅₀ (nM) |
| [³⁵S]GTPγS Binding | Human | CCL22 | 18 |
| Chemotaxis | Human | - | 140 |
| Chemotaxis | Mouse | - | 39 |
Modulation of Cellular Gene and Protein Expression
C-021 dihydrochloride serves as a critical tool for elucidating the role of CCR4 in regulating gene and protein expression. Its antagonistic action on CCR4 allows researchers to explore the downstream consequences of blocking this receptor's signaling pathways.
The expression of CCR4 itself is subject to regulation, a factor that can influence the cellular response to its ligands. Studies have shown that CCR4 expression is elevated on the surface of peripheral blood CD4+ T cells in certain inflammatory conditions, and this expression can decrease as symptoms improve. nih.gov Furthermore, the binding of ligands to CCR4 can induce receptor internalization. For instance, the chemokine CCL22 is a potent inducer of CCR4 internalization, which can reduce the receptor's subsequent functional responsiveness. In contrast, another ligand, CCL17, is a weaker inducer of this process. nih.gov This differential regulation highlights the complexity of CCR4 signaling and the potential for therapeutic intervention. The use of antagonists like C-021 dihydrochloride can help to dissect the mechanisms governing CCR4 expression and its functional consequences.
The CCR4 pathway is intricately linked to the expression of various cytokines and chemokines, which are key mediators of immune and inflammatory responses. For example, the cytokine interleukin-13 (IL-13) has been shown to selectively induce the expression of the C-C chemokine monocyte chemoattractant protein-1 (MCP-1/CCL2) in human endothelial cells. nih.gov This induction is thought to facilitate the recruitment of leukocytes to sites of inflammation. nih.gov
In disease models, the application of C-021 dihydrochloride has demonstrated a direct impact on cytokine upregulation. In a mouse model of hepatic encephalopathy, treatment with C-021 dihydrochloride was found to reduce the azoxymethane-induced increases in the expression of pro-inflammatory cytokines such as IL-6 and IL-1β in the cortex. caymanchem.com This suggests that CCR4 signaling plays a significant role in mediating neuroinflammation.
Furthermore, research has indicated that the CCR4 ligands CCL17 and CCL22 are upregulated in the lungs following allergen challenge. nih.gov Specifically, CCL17 was significantly upregulated in ex vivo airway biopsies challenged with house dust mite extract. nih.gov The ability of C-021 dihydrochloride to block CCR4 provides a means to investigate the contribution of this receptor to the production of these and other inflammatory mediators, including IL-5, in various pathological contexts.
The influence of CCR4 signaling extends to fundamental cellular processes such as proliferation, apoptosis (programmed cell death), and cell cycle progression. The cyclin-dependent kinase inhibitor p21 is a key regulator of these processes, often acting to halt the cell cycle in response to cellular stress. nih.gov Research in various cell types has shown that modulating signaling pathways can impact these fundamental cellular events. For instance, in human keratinocytes, p21 has been shown to have complex, context-dependent effects on apoptosis and cell proliferation. nih.gov
While direct studies on the effect of C-021 dihydrochloride on these processes are emerging, its ability to interfere with CCR4 signaling pathways implicated in cell survival and growth provides a valuable avenue for investigation. For example, the CCR4 ligand CCL21 has been shown to play a role in tumor apoptosis, infiltration, and metastasis. nih.gov By blocking the CCR4 receptor, C-021 dihydrochloride can be used to explore the specific contribution of this signaling axis to cancer cell behavior.
Proposed Mechanisms of Action at the Molecular and Cellular Level
The inhibitory effects of C-021 dihydrochloride are rooted in its interaction with the CCR4 receptor at the molecular level, leading to downstream cellular consequences.
A growing body of evidence suggests that G protein-coupled receptors (GPCRs), including chemokine receptors, can form dimers and higher-order oligomers, which can influence their function. illinois.edumdpi.com Chemokine receptors have been shown to undergo ligand-mediated homodimerization, a process that appears to be required for certain signaling events like calcium flux and chemotaxis. embopress.org Furthermore, heterodimerization between different chemokine receptors, such as CCR2 and CCR5, can occur and lead to synergistic cellular responses. embopress.org
While direct evidence of C-021 dihydrochloride's effect on CCR4 dimerization is still under investigation, its role as an antagonist suggests it may interfere with the conformational changes necessary for ligand-induced dimerization. By preventing the receptor from adopting an active conformation, C-021 dihydrochloride could inhibit the formation of functional receptor dimers, thereby blocking downstream signaling cascades. The study of receptor dimerization is complex, with different interfaces potentially mediating homo- and heterodimer formation. mdpi.com
The primary mechanism of action for C-021 dihydrochloride is its ability to competitively antagonize the binding of CCR4's natural chemokine ligands. nih.gov CCR4 is a receptor for several chemokines, most notably CCL17 (also known as TARC) and CCL22 (also known as MDC). nih.govnih.govnih.gov These ligands play crucial roles in recruiting specific types of immune cells, particularly T helper 2 (Th2) cells and regulatory T cells (Tregs), to sites of inflammation. nih.govuni-bonn.de
C-021 dihydrochloride has been shown to potently inhibit the functional effects of these ligands. For instance, it effectively prevents human CCL22-induced [35S]GTPγS binding to the CCR4 receptor with an IC50 of 18 nM. medchemexpress.commedchemexpress.com This indicates a direct interference with the initial step of receptor activation.
In addition to CCL17 and CCL22, some studies suggest that CCL2 (also known as MCP-1) can also activate CCR4. nih.gov CCL2 is a potent chemoattractant for monocytes and has been implicated in a variety of inflammatory diseases. nih.govnih.gov By blocking the CCR4 receptor, C-021 dihydrochloride can disrupt the signaling initiated by all of these ligands, thereby inhibiting the recruitment and activation of immune cells that contribute to various pathological conditions. nih.gov The ability of C-021 dihydrochloride to counteract the effects of these key chemokines makes it an invaluable tool for studying the role of the CCR4 axis in health and disease.
Impact on Intracellular Signaling Cascades (e.g., ERK1/2 Phosphorylation, PI3K/AKT/Foxo1, Nrf2/CD163 Pathways)
The role of C-021 dihydrochloride as a research probe extends to its ability to dissect the intricate intracellular signaling cascades initiated by the activation of the C-C chemokine receptor 4 (CCR4). By selectively antagonizing CCR4, C-021 dihydrochloride allows for the elucidation of the downstream pathways that are pivotal in various cellular processes. Research has highlighted the compound's impact on several key signaling pathways, including the ERK1/2, PI3K/AKT/Foxo1, and Nrf2/CD163 pathways, which are central to cell proliferation, inflammation, and apoptosis.
Impact on ERK1/2 Phosphorylation
The extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is a critical signaling cascade involved in the regulation of cell proliferation and differentiation. medchemexpress.com The phosphorylation of ERK1/2 is a key step in the activation of this pathway. nih.gov Studies have demonstrated that C-021 dihydrochloride can significantly inhibit the phosphorylation of ERK1/2. In a model of acute liver failure, administration of C-021 dihydrochloride resulted in a significant reduction in the ratio of phosphorylated ERK1/2 (pERK1/2) to total ERK1/2 (tERK1/2). nih.gov This inhibitory effect on ERK1/2 phosphorylation underscores the utility of C-021 dihydrochloride in studying the role of CCR4-mediated ERK1/2 activation in pathological conditions. The modulation of the ERK1/2 pathway is a crucial aspect of the cellular response to various stimuli, and its inhibition by C-021 dihydrochloride provides a valuable tool for investigating these processes. medchemexpress.comnih.gov
Table 1: Effect of C-021 Dihydrochloride on ERK1/2 Phosphorylation
| Model System | Key Finding | Reference |
| Acute Liver Failure Mice | Significantly reduced the pERK1/2 to tERK1/2 ratio. | nih.gov |
Impact on PI3K/AKT/Foxo1 Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/forkhead box protein O1 (Foxo1) signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. The activation of this pathway is essential for various cellular functions, and its dysregulation is implicated in numerous diseases. Research has shown that the effects of CCR4 activation by its ligand CCL17 on neuroinflammation and neuronal apoptosis are mediated, at least in part, through the PI3K/AKT/Foxo1 signaling pathway.
A key study investigating the effects of recombinant CCL17 (rCCL17) in a model of intracerebral hemorrhage (ICH) found that treatment with C-021 dihydrochloride abolished the therapeutic effects of rCCL17. Specifically, rCCL17 treatment led to an increase in the expression of PI3K and phosphorylated AKT (p-AKT), and a decrease in the expression of Foxo1. The administration of C-021 dihydrochloride reversed these effects, indicating that the CCR4 antagonist effectively blocks the activation of the PI3K/AKT/Foxo1 pathway that is triggered by CCL17 binding to CCR4. These findings highlight the role of C-021 dihydrochloride as a critical tool for probing the involvement of the CCR4-mediated PI3K/AKT/Foxo1 pathway in cellular protection and inflammation.
Table 2: Impact of C-021 Dihydrochloride on the PI3K/AKT/Foxo1 Pathway in an ICH Model
| Treatment Group | Effect on PI3K Expression | Effect on p-AKT Expression | Effect on Foxo1 Expression | Reference |
| ICH + rCCL17 | Increased | Increased | Reduced | |
| ICH + rCCL17 + C-021 | Abolished rCCL17-induced increase | Abolished rCCL17-induced increase | Abolished rCCL17-induced reduction |
Impact on Nrf2/CD163 Pathways
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response and plays a critical role in mitigating oxidative stress and inflammation. nih.gov The Nrf2 pathway can influence the expression of various downstream targets, including CD163, a scavenger receptor expressed on macrophages that is associated with an anti-inflammatory phenotype.
Research has pointed to a connection between CCR4 and the Nrf2/CD163 signaling pathway. One study identified the involvement of a CCR4/ERK/Nrf2/CD163 signaling pathway in the resolution of intracerebral hemorrhage. While this study did not directly use C-021 dihydrochloride to inhibit this pathway, the established role of C-021 in blocking CCR4 and its downstream effects on ERK phosphorylation strongly suggests its utility as a research probe for dissecting this pathway. Given that C-021 dihydrochloride inhibits ERK phosphorylation, a component of the proposed CCR4/ERK/Nrf2/CD163 axis, it can be inferred that this compound would interrupt the signaling cascade leading to Nrf2 activation and subsequent CD163 expression. Further research utilizing C-021 dihydrochloride is warranted to more definitively delineate the role of CCR4 in modulating the Nrf2/CD163 pathway in various physiological and pathological contexts.
Preclinical Investigations of C 021 Dihydrochloride in Animal and in Vitro Disease Models
Research in Neuropathic Pain Models
Neuropathic pain is a complex, chronic condition that is often resistant to available treatments. nih.gov Studies indicate that chemokine signaling pathways are critical in the development of painful neuropathy. nih.govfrontiersin.org The involvement of the CCR4 receptor in this process has been a key area of investigation, with C-021 dihydrochloride (B599025) used as a pharmacological tool to probe its function. nih.govfrontiersin.orgnih.govnih.gov
Preclinical studies have consistently demonstrated the efficacy of C-021 in reducing pain-related behaviors in rodent models of neuropathic pain. In mice and rats subjected to chronic constriction injury (CCI) of the sciatic nerve, a widely used model for inducing neuropathic pain, administration of C-021 has been shown to significantly diminish hypersensitivity to both mechanical (tactile) and thermal stimuli. nih.govnih.govnih.govnih.govresearchgate.net Both single intrathecal (i.t.) and intraperitoneal (i.p.) injections of the CCR4 antagonist dose-dependently attenuated these pain-like behaviors. nih.govnih.govresearchgate.net
Furthermore, the therapeutic potential of C-021 has been observed in a streptozotocin-induced model of diabetic neuropathy, where its administration was found to reduce hypersensitivity and improve locomotor activity. nih.gov These findings suggest that blocking the CCR4 receptor can alleviate key symptoms of neuropathic pain across different etiologies. nih.gov
Table 1: Effect of C-021 Dihydrochloride on Hypersensitivity in Rodent Neuropathic Pain Models
| Model | Species | Key Finding | Citations |
|---|---|---|---|
| Chronic Constriction Injury (CCI) | Mouse | Dose-dependently diminished tactile and thermal hypersensitivity following single intrathecal or intraperitoneal administration. | nih.govnih.govresearchgate.net |
| Chronic Constriction Injury (CCI) | Rat | Intrathecal injection significantly reduced CCI-induced mechanical and thermal hypersensitivity. | nih.gov |
| Diabetic Neuropathy (Streptozotocin-induced) | Not Specified | Reduced hypersensitivity and improved locomotor activity. | nih.gov |
A core mechanism underlying neuropathic pain is neuroinflammation, characterized by the activation of glial cells such as microglia in the spinal cord. mdpi.com Ionised calcium-binding adapter molecule 1 (IBA-1) is a protein specifically expressed in microglia and is commonly used as a marker for their activation. mdpi.comnih.gov
Research has shown that the pain-relieving effects of C-021 are associated with its ability to modulate this neuroinflammatory response. In CCI-exposed mice, the pharmacological blockade of CCR4 with C-021 was linked to a silencing of IBA-1 activation in cells. nih.govnih.gov Similarly, in rat models of CCI, intrathecal administration of C-021 reduced the activation of microglia/macrophages in the spinal cord. nih.gov Repeated intraperitoneal treatment with C-021 also significantly reduced the levels of IBA-1. nih.gov This suggests that C-021 mitigates neuropathic pain, at least in part, by suppressing the activation of microglia in the central nervous system. nih.govnih.gov
Table 2: Modulation of Neuroinflammatory Markers by C-021 Dihydrochloride
| Marker | Model | Effect of C-021 | Citations |
|---|---|---|---|
| Microglial/Macrophage Activation | Chronic Constriction Injury (CCI) | Reduced activation in the spinal cord. | nih.gov |
| IBA-1 Protein Levels | Chronic Constriction Injury (CCI) | Associated with silencing of IBA-1 activation; significantly reduced IBA-1 levels. | nih.govnih.govnih.gov |
| Pro-inflammatory Interleukins (IL-1β, IL-18) | Chronic Constriction Injury (CCI) | Reduced levels in the spinal cord. | nih.govnih.gov |
The CCR4 receptor has two selective ligands, CCL17 and CCL22. mdpi.com Studies in naïve rats demonstrated that intrathecal administration of either CCL17 or CCL22 could induce pain-related behaviors, effects that were attenuated by the prior administration of C-021. nih.govnih.gov
Interestingly, research has uncovered a critical role for a non-selective ligand, chemokine ligand 2 (CCL2), in CCR4-mediated nociception. nih.govnih.govmdpi.com While the pronociceptive effects of CCL2 are often linked to its primary receptor, CCR2, evidence indicates that CCL2 can also signal through CCR4 to evoke pain. nih.govnih.govnih.govmdpi.com In naïve mice, the pain-related behaviors induced by CCL2 were diminished by C-021. nih.govnih.gov Following nerve injury in the CCI model, spinal levels of CCL2 were significantly upregulated, whereas levels of CCL17 and CCL22 remained unchanged. nih.govnih.govmdpi.com The administration of C-021 in these animals not only reduced hypersensitivity but also led to a decrease in CCL2 production, suggesting a feedback loop where CCR4 signaling contributes to maintaining elevated CCL2 levels. nih.govnih.govnih.gov These findings highlight the importance of the CCL2/CCR4 signaling axis in mediating neuroimmune interactions that contribute to neuropathic pain. mdpi.com
A significant challenge in treating chronic pain is the limited efficacy and the development of tolerance to opioid analgesics like morphine. dntb.gov.ua Preclinical studies have investigated whether blocking CCR4 with C-021 could improve the effectiveness of opioids.
In rodent models of neuropathic pain, the co-administration of C-021 with morphine or buprenorphine significantly enhanced their analgesic properties. nih.govnih.govnih.govnih.gov Furthermore, repeated treatment with C-021 was shown to delay the development of tolerance to the analgesic effects of morphine. nih.govnih.govresearchgate.netmdpi.com This suggests that targeting the CCR4 receptor could be a viable polytherapy strategy, not only to directly reduce neuropathic pain but also to augment the efficacy of existing opioid treatments and mitigate the development of tolerance. nih.govnih.gov
Table 3: Influence of C-021 Dihydrochloride on Opioid Therapy in Neuropathic Pain Models
| Opioid | Model | Effect on Analgesia | Effect on Tolerance Development | Citations |
|---|---|---|---|---|
| Morphine | Chronic Constriction Injury (CCI) | Enhanced analgesic properties. | Delayed development of morphine tolerance. | nih.govnih.govnih.govnih.govresearchgate.net |
| Buprenorphine | Chronic Constriction Injury (CCI) | Enhanced analgesic properties. | Not specified. | nih.govnih.govnih.gov |
Studies in Hepatic Encephalopathy Models
Hepatic encephalopathy (HE) is a severe neurological complication arising from liver failure, characterized by neuroinflammation and cognitive and motor decline. d-nb.infonih.govutmb.eduxiahepublishing.com A key event in the pathogenesis of HE is the activation of microglia in the brain. d-nb.infoxiahepublishing.com
The role of the CCL2/CCR4 pathway has also been explored in the context of HE. In mouse and rat models where HE was induced by azoxymethane (B1215336) (AOM) or thioacetamide (B46855) (TAA), respectively, researchers observed elevated levels of CCL2 in the cortex and significant microglial activation. d-nb.infoutmb.edunih.gov
Systemic administration of C-021 in these models yielded significant neuroprotective effects. d-nb.infoutmb.edu Treatment with the CCR4 antagonist led to a marked reduction in microglial activation in the central nervous system. d-nb.infoutmb.edunih.gov This was accompanied by an improvement in the neurological outcomes of the animals. d-nb.infoutmb.edu In vitro experiments further supported these findings, showing that C-021 could suppress microglia proliferation and the expression of M1 pro-inflammatory markers induced by neuron-derived CCL2. nih.gov These results suggest that, similar to its role in neuropathic pain, C-021 mitigates neurological dysfunction in HE by inhibiting CCL2-driven microglial activation. d-nb.infonih.gov
Table 4: Effect of C-021 Dihydrochloride in Hepatic Encephalopathy (HE) Models
| Model | Species | Key Finding | Citations |
|---|---|---|---|
| Azoxymethane (AOM)-induced HE | Mouse | Reduced microglial activation and improved neurological outcomes. | d-nb.infoutmb.edu |
| Thioacetamide (TAA)-induced HE | Rat | Reduced cortical microglial activation and improved neurological score. | nih.gov |
Table 5: Compound Names Mentioned in Article
| Compound Name |
|---|
| C-021 dihydrochloride |
| Azoxymethane (AOM) |
| Buprenorphine |
| CCL17 |
| CCL2 |
| CCL22 |
| IBA-1 (Ionised calcium-binding adapter molecule 1) |
| IL-18 (Interleukin-18) |
| IL-1β (Interleukin-1 beta) |
| Morphine |
| Streptozotocin (B1681764) |
Attenuation of Proinflammatory Cytokine Upregulation (e.g., IL-6, IL-1beta)
C-021 dihydrochloride, an antagonist of the C-C chemokine receptor 4 (CCR4), has been investigated for its ability to modulate inflammatory responses by inhibiting the upregulation of key proinflammatory cytokines. Proinflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-1beta (IL-1β), are crucial mediators of the immune response, but their excessive production can lead to tissue damage and is implicated in various inflammatory diseases. nih.govthermofisher.comresearchgate.net
In a preclinical model of hepatic encephalopathy induced by azoxymethane (AOM), a condition associated with significant neuroinflammation, C-021 dihydrochloride demonstrated the ability to inhibit the upregulation of inflammatory cytokines. apexbt.com This study revealed that the compound not only reduced liver damage but also mitigated microglia activation, a key cellular event in neuroinflammation. apexbt.comtocris.com The inhibition of cytokine upregulation by C-021 dihydrochloride in this context points to its potential as a tool for researching inflammatory conditions characterized by a heightened cytokine response. apexbt.com
Oncology Research Applications
The CCR4 receptor is frequently expressed on various types of cancer cells, particularly hematological malignancies, making it a target for oncological research. nih.gov
In vitro studies have demonstrated the direct effects of C-021 dihydrochloride on cutaneous T-cell lymphoma (CTCL) cell lines. Research on the MJ (derived from mycosis fungoides) and HuT 78 (derived from Sézary syndrome) cell lines showed that C-021 dihydrochloride has significant inhibitory effects. nih.gov The compound was found to inhibit cell proliferation, induce apoptosis (programmed cell death), trigger cell-cycle arrest, and reduce the ability of these cancer cells to form colonies. nih.gov
Notably, the HuT 78 cell line appeared more susceptible to apoptosis induced by C-021 dihydrochloride when compared to the MJ cell line. nih.gov The half-maximal inhibitory concentration (IC50) for cell proliferation was determined to be 3.21 μmol/L for MJ cells and 5.98 μmol/L for HuT 78 cells. nih.gov
Table 1: Inhibitory Effects of C-021 Dihydrochloride on CTCL Cell Lines
| Cell Line | Origin | IC50 (Proliferation) | Observed Effects |
|---|---|---|---|
| MJ | Mycosis Fungoides (MF) | 3.21 μmol/L | Inhibition of proliferation, induction of apoptosis and cell-cycle arrest, decreased colony formation. nih.gov |
| HuT 78 | Sézary Syndrome (SS) | 5.98 μmol/L | Inhibition of proliferation, induction of apoptosis and cell-cycle arrest, decreased colony formation. More sensitive to apoptosis induction than MJ cells. nih.gov |
The anticancer activity of C-021 dihydrochloride observed in cell lines has been further evaluated in in vivo animal models. In xenograft models, where human CTCL cells are implanted into immunodeficient mice, C-021 dihydrochloride was shown to inhibit tumor growth. nih.gov This finding suggests that the effects of C-021 are not limited to in vitro conditions and can translate to a reduction in tumor progression in a living organism. nih.govnih.gov
CCR4 is preferentially expressed on T helper 2 (Th2) cells and regulatory T cells (Tregs), which are often implicated in the pathogenesis of CTCL. By blocking CCR4, C-021 dihydrochloride can modulate the immune response. Studies have shown that the compound exerts immunomodulatory effects on CTCL cells. nih.gov
Specifically, treatment with C-021 dihydrochloride led to a decrease in the expression of IL-5 mRNA in both MJ and HuT 78 cell lines. nih.gov Furthermore, a reduction in IL-13 levels was observed in HuT 78 cells. nih.gov Both IL-5 and IL-13 are signature cytokines of the Th2 lineage. Conversely, the expression of IL-32 was found to be upregulated in both cell lines following treatment. nih.gov These results indicate that C-021 can alter the cytokine profile of CTCL cells, suggesting a mechanism that goes beyond direct cytotoxicity to include modulation of the tumor microenvironment.
Table 2: Effects of C-021 Dihydrochloride on Cytokine Expression in CTCL Cells
| Cytokine | Cell Line | Effect of C-021 Dihydrochloride |
|---|---|---|
| IL-5 | MJ and HuT 78 | Decreased mRNA expression. nih.gov |
| IL-13 | HuT 78 | Decreased protein levels. nih.gov |
| IL-13 | MJ and HuT 78 | Increased mRNA expression. nih.gov |
| IL-32 | MJ and HuT 78 | Increased protein and mRNA expression. nih.gov |
The relevance of CCR4 antagonism is also being explored in other cancers where this receptor is expressed. nih.gov Merkel cell carcinoma (MCC), a rare and aggressive skin cancer, has been a subject of such investigations. nih.govmdpi.com Research has shown that both the chemokine CCL17/TARC and its receptor CCR4 are expressed in MCC tumor cells. nih.gov
In a study using the MCC13 cell line, the CCR4 antagonist C-021 dihydrochloride was found to inhibit cell proliferation that was induced by CCL17/TARC. nih.gov Delving into the molecular mechanism, the study demonstrated that C-021 could reduce the CCL17/TARC-induced phosphorylation of the signaling proteins ERK1/2 and interfere with the activation of the NFκB pathway, both of which are critical for cancer cell survival and proliferation. nih.govresearchgate.net
Research in Neuroinflammation and Neurodegeneration
The role of the CCR4-CCL2 axis in the central nervous system has made C-021 dihydrochloride a tool for studying neuroinflammatory and neurodegenerative processes. apexbt.comnih.gov In a mouse model of hepatic encephalopathy, a condition that leads to neurological decline, neuronal CCL2 was found to be upregulated. apexbt.comtocris.com Administration of C-021 dihydrochloride resulted in significantly less microgliosis (activation of microglia, the resident immune cells of the brain) and a reduction in the ratio of phosphorylated ERK1/2 to total ERK1/2, a key signaling pathway in inflammation. apexbt.com These molecular changes were associated with improved neurological outcomes in the animals. apexbt.com
Further studies have explored its effects in models of intracerebral hemorrhage. This research indicated that C-021 dihydrochloride can alleviate neuroinflammation and neuronal apoptosis (cell death). tocris.com Additionally, in a mouse model of neuropathic pain, C-021 dihydrochloride was shown to diminish hypersensitivity, highlighting its potential for investigation in pain research. nih.gov
Effects in Intracerebral Hemorrhage Models
In preclinical models of intracerebral hemorrhage (ICH), specifically the collagenase-induced ICH model in mice, the role of the CCR4 receptor has been a subject of investigation. nih.gov Studies have explored the effects of blocking this receptor in the context of brain injury following hemorrhage. One study demonstrated that the administration of a CCR4 agonist, recombinant CCL17 (rCCL17), had protective effects after ICH. nih.gov When the CCR4 inhibitor C-021 was administered prior to ICH induction, it was found to abolish these protective effects. nih.gov This suggests that the CCR4 pathway is actively involved in the pathological processes following intracerebral hemorrhage. The research indicates that endogenous expression of CCL17, CCR4, and the marker CD163 increased and peaked at 72 hours post-ICH, with CCR4 being expressed by microglia. nih.gov
Impact on Hematoma Resolution and Neurological Function
The consequences of CCR4 inhibition by C-021 were observed in key outcomes following ICH. nih.gov The therapeutic benefits seen with the administration of rCCL17, which included promotion of hematoma resolution, reduction in brain edema, and improvement in neurological function, were negated by the use of C-021. nih.gov Neurobehavioral assessments, such as the modified Garcia test, forelimb placement test, and corner turn test, showed that the functional improvements driven by rCCL17 treatment were reduced in the group that also received C-021. nih.gov These findings underscore the influence of the CCR4 signaling pathway, targeted by C-021, on both the clearance of the hematoma and the subsequent neurological recovery in this experimental model. nih.gov
The table below summarizes the observed effects of C-021 in a mouse model of intracerebral hemorrhage where the protective agent rCCL17 was also administered.
Table 1: Effects of C-021 Dihydrochloride in a Murine ICH Model Treated with rCCL17
| Outcome Measure | Effect of rCCL17 + C-021 | Implication of C-021 |
|---|---|---|
| Protective Effects of rCCL17 | Abolished | Blocks the therapeutic pathway |
| Hematoma Resolution | Reduced | Impairs clearance of hematoma |
| Brain Edema | Increased (relative to rCCL17 alone) | Negates edema reduction |
| Neurological Function | Worsened (relative to rCCL17 alone) | Reverses functional improvement |
Data derived from a study investigating the CCR4/ERK/Nrf2/CD163 signaling pathway in a collagenase-induced intracerebral hemorrhage mouse model. nih.gov
Exploration in Other Immunological and Inflammatory Disease Contexts
The role of C-021 dihydrochloride and its target, CCR4, has been explored in several other conditions characterized by immunological and inflammatory responses.
Potential in Allergic Disease Models
In the context of allergic inflammation, C-021 has shown activity in a murine model of oxazolone-induced contact hypersensitivity, a test used to model acute skin inflammation. jci.orgnih.gov Subcutaneous administration of C-021 demonstrated potent inhibition in this model. jci.org Contact hypersensitivity models are characterized by skin inflammation that triggers lymphatic changes and the migration of dendritic cells to draining lymph nodes to initiate an adaptive immune response. nih.govplos.org The effectiveness of C-021 in this model highlights the role of the CCR4 receptor in the inflammatory processes associated with this type of allergic skin reaction.
Role in Autoimmune Disease Pathomechanisms (e.g., Multiple Sclerosis, Rheumatoid Arthritis, Vitiligo)
The CCR4 pathway is implicated in the pathomechanisms of several autoimmune diseases.
Multiple Sclerosis: Experimental autoimmune encephalomyelitis (EAE) is a common animal model for multiple sclerosis, characterized by inflammation, demyelination, and axonal loss in the central nervous system. nih.govnih.gov While chemokines are known to be involved in the pathogenesis of MS, direct preclinical studies investigating the effect of C-021 dihydrochloride in EAE models were not identified in a review of the literature. frontiersin.org
Vitiligo: In a mouse model of vitiligo, a disease characterized by skin depigmentation due to the destruction of melanocytes, the CCL17-CCR4 axis was found to be essential for disease progression. nih.gov While the study used a neutralizing antibody to block CCR4 rather than C-021, the findings are highly relevant to C-021's mechanism. Blocking the CCR4 receptor was shown to impair the migration of pathogenic CD8+ T cells to the skin, thereby reducing depigmentation. nih.gov This research suggests that targeting the CCL17-CCR4 axis could be a potential therapeutic strategy for vitiligo. nih.gov
Influence on Organ Transplant Rejection (e.g., Lung Rejection)
The CCR4-ligand axis has been identified as a central driver of the alloreactive T-cell responses that lead to organ rejection. jci.orgnih.gov In a stringent mouse model of allo-airway transplantation, designed to study lung rejection, CCR4 deficiency on the transplant recipient's T cells was found to significantly diminish allograft injury. jci.orgnih.gov The study showed that the CCR4-ligand interaction is a key mechanism driving the homing of T cells to lymphoid tissue and their subsequent activation, which leads to graft rejection. nih.gov Both CD4+ and CD8+ T cells that express CCR4 were found to be critical for the rejection process. nih.gov These findings, derived from studying CCR4-deficient mice, strongly suggest that inhibiting the CCR4 receptor could be a potential strategy to reduce allogeneic transplant rejection and enhance long-term lung transplant survival. jci.orgnih.gov
Advanced Research Methodologies and Future Research Directions
In Vitro Assay Systems for C-021 Dihydrochloride (B599025) Evaluation
A variety of sophisticated in vitro systems have been employed to dissect the mechanisms of action of C-021 dihydrochloride at the cellular and molecular level.
Utilization of Specific Cell Culture Models (e.g., MJ, HuT 78, B300-19 Cells)
Specific cell lines are crucial for studying the effects of C-021 dihydrochloride, particularly in the context of diseases where CCR4 is highly expressed, such as in certain cancers.
MJ and HuT 78 Cells: The MJ cell line, established from the peripheral blood of a patient with cutaneous T-cell lymphoma (CTCL), and the HuT 78 cell line, derived from a patient with Sézary syndrome (a leukemic variant of CTCL), serve as critical models for research. nih.govcellosaurus.orgcytion.com Both cell lines are known to express CCR4 and have been used extensively to evaluate the in vitro effects of C-021 dihydrochloride. nih.gov Research has shown that C-021 dihydrochloride has inhibitory effects on both MJ and HuT 78 cells, affecting chemotaxis, proliferation, and survival. nih.gov Specifically, C-021 induces dose-dependent apoptosis and causes cell-cycle arrest in both of these CTCL-derived cell lines. nih.gov
B300-19 Cells: The B300-19 cell line is a murine pre-B cell lymphoma line. cellosaurus.org While direct studies evaluating C-021 dihydrochloride on B300-19 cells are not prominently documented in the reviewed literature, such cell lines are valuable tools in immunology and oncology for studying B-cell development and malignancy.
Receptor Binding and Functional Assays (e.g., Chemotaxis Assays, GTPγS Binding)
To confirm the antagonistic activity of C-021 dihydrochloride at the CCR4 receptor, specific binding and functional assays are utilized. These assays provide quantitative data on the compound's potency and efficacy.
Chemotaxis Assays: Chemotaxis, the directed movement of cells toward a chemical gradient, is a primary function mediated by chemokine receptors like CCR4. researchgate.net Chemotaxis assays, often conducted using a Boyden chamber, measure the ability of a compound to inhibit cell migration toward CCR4 ligands such as CCL17 and CCL22. nih.govcytion.com C-021 dihydrochloride has been shown to be a potent inhibitor of functional chemotaxis in both human and mouse cells. medchemexpress.commedchemexpress.com In studies using MJ and HuT 78 cells, C-021 effectively inhibited the chemotactic responses to both CCL17 and CCL22. nih.gov
GTPγS Binding Assays: G-protein coupled receptors (GPCRs), like CCR4, transduce extracellular signals by activating intracellular G-proteins, which involves the exchange of GDP for GTP. GTPγS binding assays measure this activation step. nih.gov By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the assay can quantify receptor activation in response to an agonist. C-021 dihydrochloride, as an antagonist, has been shown to effectively prevent the binding of [³⁵S]GTPγS induced by the CCR4 ligand CCL22. medchemexpress.commedchemexpress.com
| Assay Type | Species | IC₅₀ Value |
|---|---|---|
| Chemotaxis Assay | Human | 140 nM |
| Chemotaxis Assay | Mouse | 39 nM |
| [³⁵S]GTPγS Binding Assay | Human (hCCL22-derived) | 18 nM |
Molecular Analysis Techniques (e.g., qRT-PCR, Western Blot, Cytokine Arrays)
To understand the downstream molecular consequences of CCR4 blockade by C-021 dihydrochloride, various analytical techniques are employed to measure changes in gene expression and protein activity.
qRT-PCR: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to quantify mRNA levels, providing insight into how C-021 affects gene expression. cellsignal.com In studies with MJ and HuT 78 cells, qRT-PCR was used to assess the mRNA expression of specific cytokines following treatment with C-021. nih.govresearchgate.net The results indicated that the compound decreased the expression of IL-5 while increasing the expression of IL-13 and IL-32 in both cell lines. nih.gov
Western Blot: This technique is used to detect and quantify specific proteins. nih.govnih.gov Western blot analysis has been used to confirm the protein expression changes suggested by cytokine arrays and qRT-PCR, such as for IL-5, IL-13, and IL-32 in C-021-treated cells. researchgate.net Furthermore, it has been used to demonstrate that C-021 dihydrochloride can reduce the ratio of phosphorylated ERK1/2 (pERK1/2) to total ERK1/2 (tERK1/2), indicating an inhibition of the MAPK/ERK signaling pathway. medchemexpress.commedchemexpress.com
Cytokine Arrays: To gain a broader perspective on the immunomodulatory effects of C-021, cytokine arrays are used to simultaneously measure the levels of multiple cytokines and chemokines. researchgate.netnih.gov A proteome profiler human cytokine array was used to assess the levels of 36 different factors in MJ and HuT 78 cells treated with C-021. nih.gov In MJ cells, 11 out of 14 cytokines with measurable changes were downregulated, including the Th2 cytokines IL-5 and IL-13. nih.gov In HuT 78 cells, IL-13 levels were clearly decreased. nih.gov
| Technique | Target Analyte | Cell Line(s) | Observed Effect of C-021 Dihydrochloride |
|---|---|---|---|
| qRT-PCR | IL-5 mRNA | MJ, HuT 78 | Decreased Expression |
| qRT-PCR | IL-13 mRNA | MJ, HuT 78 | Increased Expression |
| qRT-PCR | IL-32 mRNA | MJ, HuT 78 | Increased Expression |
| Western Blot | pERK1/2 / tERK1/2 Ratio | Not Specified | Reduced Ratio |
| Cytokine Array | IL-5, IL-13 Protein | MJ | Downregulated Expression |
| Cytokine Array | IL-13 Protein | HuT 78 | Downregulated Expression |
Cell-Based Functional Assays (e.g., Cell Proliferation and Viability Assays, Colony Formation Assays)
Cell Proliferation and Viability Assays: These assays are fundamental for determining a compound's cytotoxic or cytostatic effects. cellbiolabs.comnih.gov Methods can include metabolic assays (like MTT or resazurin (B115843) reduction) or dye exclusion tests to count living versus dead cells. cellbiolabs.com Studies have confirmed that C-021 dihydrochloride inhibits cell proliferation and induces apoptosis in MJ and HuT 78 cell lines. nih.gov
Colony Formation Assays: Also known as the clonogenic assay, this method assesses the ability of a single cell to undergo "unlimited" division to form a colony. nih.govspringernature.comnih.gov It is considered the gold standard for measuring reproductive cell death after treatment with a cytotoxic agent. nih.gov Research has demonstrated that C-021 dihydrochloride decreases colony formation in both MJ and HuT 78 cells, indicating an impairment of their long-term proliferative capacity. nih.gov
Preclinical Animal Model Systems for In Vivo Characterization
To translate in vitro findings into a more complex biological system, preclinical animal models are indispensable. Rodent models are frequently used to evaluate the in vivo efficacy of compounds like C-021 dihydrochloride.
Rodent Models of Neuropathic Pain (e.g., Chronic Constriction Injury, Diabetic Neuropathy)
Given the involvement of chemokine signaling in pain pathways, rodent models of neuropathic pain are highly relevant for characterizing C-021.
Chronic Constriction Injury (CCI): The CCI model is a widely used model of peripheral neuropathic pain induced by loosely ligating the sciatic nerve in rodents. nih.gov This injury leads to behaviors that mimic human neuropathic pain symptoms, such as hypersensitivity to mechanical and thermal stimuli. nih.gov Multiple studies have shown that administration of C-021 dihydrochloride can dose-dependently diminish these pain-related behaviors in mice subjected to CCI. nih.govnih.gov This suggests that blockade of the CCR4 receptor can alleviate neuropathic pain symptoms. nih.govescholarship.org In this model, C-021 was also found to reduce the activation of microglia and macrophages in the spinal cord. escholarship.org
Diabetic Neuropathy: This is a common complication of diabetes, and rodent models are crucial for studying its pathogenesis. mdpi.commdpi.com These models are often induced by chemical ablation of pancreatic beta cells with streptozotocin (B1681764) (STZ), leading to hyperglycemia and subsequent nerve damage. mdpi.com While the role of various chemokines, such as CCL2 and CCL5, in diabetic neuropathy is an active area of research, specific studies evaluating the efficacy of C-021 dihydrochloride in rodent models of diabetic neuropathy were not identified in the reviewed literature. However, given the established role of chemokines in pain and inflammation associated with this condition, such models represent a logical system for future in vivo characterization of CCR4 antagonists. mdpi.com
Hepatic Encephalopathy Animal Models
Hepatic encephalopathy (HE) is a severe neuropsychiatric complication arising from liver failure, with hyperammonemia and neuroinflammation being key pathogenic factors. nih.gov Animal models are crucial for investigating the mechanisms of HE and for developing novel therapeutic strategies. Commonly used models for type C HE, which is associated with chronic liver disease, include bile duct ligation (BDL) and administration of hepatotoxins like thioacetamide (B46855) (TAA). nih.govresearchgate.netnih.gov
The Bile Duct Ligation (BDL) model in both rats and mice induces chronic cholestatic liver injury, leading to progressive liver fibrosis, liver failure, and hyperammonemia. nih.gov This model effectively replicates many hallmarks of human HE, including motor dysfunction and neuroinflammation, characterized by the activation of glial cells (astrocytes and microglia). nih.gov
The Thioacetamide (TAA)-induced HE model is another widely used chemical induction method. TAA is a potent hepatotoxin that causes liver damage and subsequent neurological impairments similar to those seen in humans. researchgate.netnih.govsemanticscholar.org This model is associated with significant increases in serum ammonia, inflammatory mediators (TNF-α, IL-1β), and markers of oxidative stress in both the liver and the brain. nih.gov
While direct studies evaluating C 021 dihydrochloride in BDL or TAA models of hepatic encephalopathy have not been identified in the available research, the compound's role as a CCR4 antagonist is highly relevant. The CCR4 receptor and its ligands are integral to inflammatory processes and leukocyte trafficking. Given that neuroinflammation and microglial activation are critical components of HE pathology, antagonism of CCR4 presents a plausible therapeutic target. nih.gov Future research could productively explore the efficacy of this compound in mitigating neuroinflammatory responses within these established HE animal models.
Table 1: Key Characteristics of Hepatic Encephalopathy Animal Models
| Model | Induction Method | Key Pathophysiological Features | Relevance to this compound Research |
|---|---|---|---|
| Bile Duct Ligation (BDL) | Surgical ligation of the common bile duct. nih.gov | Progressive liver fibrosis, hyperammonemia, glial cell activation, neuroinflammation. nih.gov | Potential model to test the anti-neuroinflammatory effects of CCR4 antagonism. |
| Thioacetamide (TAA) Administration | Intraperitoneal injection of the hepatotoxin thioacetamide. nih.gov | Acute or chronic liver failure, elevated serum ammonia, increased inflammatory cytokines (TNF-α, IL-1β), oxidative stress. nih.gov | Suitable for evaluating the compound's ability to modulate both peripheral and central inflammation. |
Immunodeficient Xenograft Models for Cancer Research
Immunodeficient xenograft models, where human tumor cells or tissues are implanted into mice lacking a functional immune system, are a cornerstone of preclinical oncology research. semanticscholar.orgnih.gov These models, particularly patient-derived xenograft (PDX) models, are invaluable for evaluating the efficacy of novel anticancer compounds as they can recapitulate the heterogeneity and biology of human cancers. semanticscholar.orgnih.govfrontiersin.org
Research has been conducted to assess the in vivo effects of this compound on tumor growth in a cutaneous T-cell lymphoma (CTCL) xenograft mouse model. researchgate.net CTCL is a type of cancer where the malignant T-cells often express high levels of CCR4. This makes CCR4 an attractive therapeutic target. By antagonizing CCR4, this compound is hypothesized to inhibit the proliferation and survival of cancer cells. The use of a xenograft model allows for the direct assessment of the compound's anti-tumor activity in a living organism, providing crucial data for its potential clinical application. researchgate.net
Table 2: Types of Immunodeficient Xenograft Models
| Model Type | Description | Common Mouse Strains | Application in Cancer Research |
|---|---|---|---|
| Cell Line-Derived Xenograft (CDX) | Established human cancer cell lines are injected subcutaneously or orthotopically into immunodeficient mice. | Nude (nu/nu), SCID, NOD-scid | High-throughput screening of anti-cancer compounds, mechanistic studies. |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a patient are directly implanted into immunodeficient mice. nih.gov | NOD-scid, NSG (NOD-scid IL2Rγnull) | Personalized medicine, co-clinical trials, study of drug resistance, biomarker discovery. semanticscholar.orgnih.govfrontiersin.org |
Intracerebral Hemorrhage Models
Intracerebral hemorrhage (ICH) is a devastating form of stroke characterized by bleeding within the brain parenchyma, leading to primary injury from the hematoma and secondary injury from neuroinflammation and brain edema. nih.govnih.gov Chemokines play a significant role in the secondary injury cascade by recruiting immune cells to the site of injury. nih.govnih.gov
Animal models of ICH, commonly induced by intrastriatal injection of autologous blood or collagenase, are essential for studying these pathogenic mechanisms. The chemokine CCL17, a ligand for the CCR4 receptor, has been identified as one of the CC chemokines involved in the inflammatory response following ICH. nih.gov The upregulation of CCL17 suggests that the CCR4 signaling axis contributes to the post-ICH neuroinflammatory process.
Currently, there is a lack of published studies specifically investigating the use of this compound in animal models of intracerebral hemorrhage. However, given its function as a potent CCR4 antagonist, it represents a promising candidate for therapeutic investigation. By blocking the CCL17/CCR4 axis, this compound could potentially attenuate the infiltration of inflammatory cells, reduce brain edema, and ameliorate neurological deficits following ICH. This remains an important direction for future preclinical research.
Molecular and Systems Biology Approaches
Comprehensive Elucidation of CCR4-Mediated Signaling Networks
This compound is a potent antagonist of the C-C chemokine receptor 4 (CCR4). medchemexpress.com Its mechanism of action involves the direct inhibition of the signaling pathways activated by CCR4's cognate ligands, CCL17 and CCL22. medchemexpress.com Molecular studies have demonstrated that this compound effectively blocks functional chemotaxis in both human and mouse cells and prevents the binding of GTPγS to the receptor, a key step in G protein activation. medchemexpress.com
Table 3: Inhibitory Concentrations of this compound
| Assay | Species | IC₅₀ Value |
|---|---|---|
| Functional Chemotaxis | Human | 140 nM medchemexpress.com |
| Functional Chemotaxis | Mouse | 39 nM medchemexpress.com |
| [³⁵S]GTPγS Binding (hCCL22-derived) | Human | 18 nM medchemexpress.com |
Further research into the downstream effects of CCR4 antagonism has revealed influences on several key signaling pathways. In the context of obesity-related vascular dysfunction, the ligands CCL17 and CCL22 have been shown to increase the activation of the ERK1/2 mitogen-activated protein kinase signaling pathway in endothelial cells, an effect that is significantly reduced by CCR4 inhibition. frontiersin.org In a mouse model of neuropathic pain, administration of C 021 diminished the activation of microglia (as measured by the protein Iba-1) and reduced the level of the pro-inflammatory chemokine CCL2, indicating that CCR4 blockade can modulate glial cell activity and the production of other inflammatory mediators. nih.gov These findings highlight that the CCR4 signaling network is complex, involving not only chemotaxis but also the activation of other kinases and the regulation of inflammatory cytokine production.
Detailed Investigation of Receptor Dimerization and Ligand Specificity
The function of chemokine receptors, including CCR4, is regulated by their ability to form dimers and by the specific nature of their interaction with different ligands. G protein-coupled receptors (GPCRs) can form both homodimers (e.g., CCR5-CCR5) and heterodimers (e.g., CCR2-CCR5), which can lead to altered signaling outputs. mdpi.comembopress.org For instance, receptor heterodimerization can increase the sensitivity of the response to chemokines and recruit different signaling pathways compared to homodimers. embopress.org While the dimerization of several chemokine receptors like CXCR4 and CCR5 has been studied, specific research detailing the dimerization state of CCR4 and how it might be affected by antagonists like this compound is not yet available. embopress.orgnih.govillinois.edu
The ligand specificity of CCR4 is particularly nuanced. Its two ligands, CCL17 and CCL22, are not functionally identical. Studies have shown that CCL22 is a more potent inducer of CCR4 internalization and desensitization than CCL17. nih.govresearchgate.netnih.gov This differential effect suggests that the two chemokines may stabilize distinct conformational states of the receptor, leading to biased signaling. researchgate.net CCL22 binding can reduce the subsequent functional responsiveness of CCR4 to both ligands, whereas CCL17 is a weaker inducer of this desensitization. nih.govnih.gov This dominance of CCL22 over CCL17 in regulating receptor function provides a mechanism for fine-tuning cellular responses in different microenvironments where the relative concentrations of these chemokines may vary. nih.gov
Application of Genetic Manipulation Techniques (e.g., CRISPR Knockout for CD163)
Advanced genetic manipulation techniques, such as CRISPR/Cas9, have enabled precise gene editing to create knockout animal models for studying protein function. A notable example is the knockout of the CD163 gene in pigs. CD163 is a scavenger receptor expressed on monocytes and macrophages. CRISPR-mediated knockout of CD163 has been shown to render pigs completely resistant to infection by the highly pathogenic Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), as CD163 is a crucial receptor for viral entry.
While this demonstrates the power of genetic knockout technology in creating disease-resistant animal models and studying receptor biology, there are no identified studies in the available scientific literature that have combined the use of this compound with a CD163 knockout model. The research pathways for the CCR4 antagonist and the CD163 receptor appear to be distinct, with the former focused on inflammation, immunology, and oncology, and the latter primarily on virology and macrophage function. Therefore, an application of CD163 knockout as a tool to investigate the pharmacology of this compound has not been established.
Structure-Activity Relationship Optimization and Analogue Development
The strategic optimization of lead compounds is a cornerstone of modern drug discovery. In the context of C-021 dihydrochloride and related molecules, extensive research has focused on refining the chemical structure to enhance antagonistic activity against the C-C chemokine receptor 4 (CCR4), a key mediator in various immune responses and pathological conditions.
Strategies for Enhancing CCR4 Antagonistic Activity
The development of potent CCR4 antagonists has been driven by systematic structure-activity relationship (SAR) studies. These investigations aim to identify the chemical moieties responsible for a compound's biological activity and to modify the molecular scaffold to improve potency, selectivity, and pharmacokinetic properties. For quinazoline-based CCR4 antagonists like C-021 dihydrochloride, SAR studies have revealed several key structural features that are critical for high-affinity binding and functional inhibition.
A new series of quinazolines that function as CCR4 antagonists were discovered during the screening of corporate compound libraries. Subsequent compound optimization elucidated the structure-activity relationships and led to the identification of 2-(1,4'-bipiperidine-1'-yl)-N-cycloheptyl-6,7-dimethoxyquinazolin-4-amine, a potent inhibitor in the GTPγS-binding assay. nih.gov This compound also demonstrated significant inhibition of chemotaxis in both human and mouse cells that express CCR4. nih.gov
Further research into 2-aminoquinazolines as potent and orally bioavailable CCR4 antagonists has also been conducted. medchemexpress.com The mechanism of action for CCR4 antagonists involves blocking the binding of natural chemokines, such as CCL17 and CCL22, to the CCR4 receptor. patsnap.com This inhibition disrupts the signaling pathways that lead to the recruitment and activation of immune cells to sites of disease. patsnap.com
The potency of C-021 dihydrochloride is evident in its ability to inhibit functional chemotaxis in human and mouse cells, with IC50 values of 140 nM and 39 nM, respectively. medchemexpress.commedchemexpress.com It also effectively prevents the binding of human CCL22-derived [35S]GTPγS to the receptor, with an IC50 of 18 nM. medchemexpress.commedchemexpress.com
| Compound | Assay | Species | IC50 |
| C-021 dihydrochloride | Chemotaxis | Human | 140 nM |
| C-021 dihydrochloride | Chemotaxis | Mouse | 39 nM |
| C-021 dihydrochloride | [35S]GTPγS Binding (hCCL22) | Human | 18 nM |
Design and Synthesis of Novel Diaminoquinazoline Derivatives
The quinazoline (B50416) scaffold has proven to be a versatile template for the development of various kinase inhibitors and receptor antagonists. nih.govmdpi.com In the realm of CCR4 antagonism, the 2,4-diaminoquinazoline core has been a focal point of medicinal chemistry efforts. nih.gov The synthesis of novel derivatives involves modifying substituents at various positions of the quinazoline ring to explore the chemical space and optimize biological activity.
The discovery of a series of quinazolines as CCR4 antagonists from corporate compound libraries spurred further optimization. nih.gov This led to the identification of potent compounds through systematic modifications of the diaminoquinazoline structure. nih.gov
Comparative Analysis with Other Classes of CCR4 Antagonists (e.g., AZD-2098)
The landscape of CCR4 antagonists is diverse, with different chemical classes exhibiting distinct pharmacological profiles. A notable comparator to the diaminoquinazoline series is AZD-2098, a potent and bioavailable CCR4 receptor antagonist. nih.govnih.gov
A study comparing the effects of a class-I CCR4 antagonist, C-021, with a class-II antagonist, AZD-2098, in cutaneous T-cell lymphoma (CTCL) cell lines revealed significant differences in their antitumor activities. researchgate.net While both compounds inhibited chemotactic responses to CCL17 and CCL22, only C-021 demonstrated the ability to downregulate CCR4 expression, inhibit cell proliferation, induce apoptosis and cell-cycle arrest, and decrease colony formation in vitro. researchgate.netresearchgate.net Furthermore, in a CTCL xenograft mouse model, only C-021 was found to inhibit tumor growth in vivo. researchgate.net These findings suggest that class-I CCR4 antagonists like C-021 may exert more potent antitumor effects on CTCL cells than class-II antagonists such as AZD-2098. researchgate.net
AZD-2098 is characterized as a potent and selective CCR4 antagonist with a pIC50 of 7.8. axonmedchem.com It shows no significant activity against a panel of other chemokine receptors and enzymes. It effectively inhibits the Ca2+ response to CCL22 and Th2 cell chemotaxis driven by CCL17/22 in vitro.
| Antagonist | Class | Key Differentiating Effects in CTCL Models |
| C-021 | Class-I | Downregulates CCR4 expression, inhibits proliferation, induces apoptosis and cell-cycle arrest, inhibits tumor growth in vivo. |
| AZD-2098 | Class-II | Inhibits chemotaxis but does not demonstrate the same extent of antitumor effects in vitro or in vivo. |
Translational Research Hypotheses Derived from Preclinical Findings
Preclinical investigations into C-021 dihydrochloride and the broader role of CCR4 in disease have generated a wealth of data that informs translational research hypotheses. These hypotheses bridge the gap between laboratory findings and potential clinical applications, guiding the future direction of therapeutic development.
Identification of Potential Therapeutic Targets and Novel Biomarkers
The pronounced expression of CCR4 on various immune cells, particularly in the context of certain cancers and inflammatory diseases, positions it as a compelling therapeutic target. nih.govnih.gov The successful development of mogamulizumab, a monoclonal antibody targeting CCR4 for the treatment of T-cell malignancies, underscores the clinical validity of this approach. nih.govnih.gov
Preclinical studies with small molecule antagonists like C-021 dihydrochloride further support the targeting of CCR4. The efficacy of these compounds in animal models of disease suggests their potential for therapeutic intervention. mdpi.com
Furthermore, the expression levels of CCR4 and its ligands, CCL17 and CCL22, have been correlated with disease severity in conditions such as atopic dermatitis and may serve as prognostic biomarkers in cancers like head and neck squamous cell carcinoma. nih.govnih.gov Research has also pointed to CCR4 as a potential new diagnostic and prognostic marker in hepatocellular carcinoma. mdpi.com
Deeper Understanding of Disease Pathomechanisms Mediated by CCR4
Preclinical research utilizing CCR4 antagonists has been instrumental in dissecting the intricate role of the CCR4-chemokine axis in the pathogenesis of various diseases. CCR4 is predominantly expressed on T-helper 2 (Th2) cells, regulatory T (Treg) cells, and Th17 cells, all of which are key players in the immune response. nih.govnih.gov
In allergic diseases such as asthma and atopic dermatitis, CCR4 mediates the recruitment of Th2 cells to sites of inflammation. mdpi.comnih.gov Studies in murine models have shown that CCR4 deficiency or the use of a CCR4 antagonist can ameliorate allergic responses. mdpi.com
In the context of cancer, the CCR4/ligand system is implicated in the infiltration of Treg cells into the tumor microenvironment, which can suppress antitumor immunity. cusabio.com Antagonizing CCR4 could therefore represent a strategy to enhance the effectiveness of cancer immunotherapies. nih.govnih.govcusabio.com Additionally, CCR4 has been shown to contribute to the pathogenesis of experimental autoimmune encephalomyelitis by regulating the function of inflammatory macrophages. nih.gov
Development of Strategies for Enhancing Efficacy of Existing Therapies through CCR4 Modulation
The strategic modulation of the C-C chemokine receptor 4 (CCR4) pathway presents a promising avenue for augmenting the effectiveness of established cancer therapies. The rationale for this approach is centered on the role of CCR4 in orchestrating the migration of regulatory T cells (Tregs) into the tumor microenvironment. Tregs are known to suppress anti-tumor immune responses, thereby diminishing the efficacy of various cancer treatments, including immunotherapy. By inhibiting CCR4, it is hypothesized that the influx of these immunosuppressive cells can be curtailed, thus creating a more favorable environment for therapeutic intervention.
While the specific compound "this compound" has been identified as a potent CCR4 antagonist, a thorough review of available scientific literature did not yield specific preclinical or clinical studies detailing its use in combination with existing cancer therapies to enhance their efficacy. Research into the synergistic effects of this compound with treatments such as chemotherapy, radiation, or immune checkpoint inhibitors has not been published.
The broader field of CCR4 antagonism in oncology, however, provides a conceptual framework for how such combinations might be developed. For instance, studies with other CCR4 antagonists have shown that their combination with immune checkpoint inhibitors, such as anti-CTLA-4 and anti-PD-1 antibodies, can lead to enhanced anti-tumor effects. This is thought to occur through the dual action of preventing Treg accumulation in the tumor and unleashing the activity of effector T cells.
Further research is necessary to specifically evaluate the potential of this compound in combination regimens. Such studies would need to systematically assess its ability to potentiate the anti-cancer activity of various therapeutic modalities across a range of tumor types. Key areas of investigation would include determining the optimal sequencing and timing of this compound administration relative to other treatments, as well as identifying biomarkers that could predict which patients are most likely to benefit from this combination approach.
Without specific data from preclinical or clinical trials on this compound in this context, any discussion of its role in enhancing existing therapies remains speculative and based on the theoretical potential of its mechanism of action as a CCR4 antagonist. The development of effective strategies for its use in combination therapy is contingent on future research dedicated to this specific compound.
Q & A
Basic Research Questions
Q. What are the key pharmacological mechanisms of C 021 dihydrochloride in preclinical models?
- Methodological Answer: To investigate mechanisms, researchers should focus on target-specific assays (e.g., LSD1 inhibition for Bomedemstat dihydrochloride ). Measure histone methylation levels (H3K4/H3K9) via immunoblotting or chromatin immunoprecipitation (ChIP) to link epigenetic changes to gene expression profiles. For receptor-targeted analogs like CXCR4 agonists (e.g., NUCC-390 dihydrochloride), assess receptor internalization via fluorescence microscopy or flow cytometry . Include dose-response studies to establish concentration-dependent effects on apoptosis or proliferation in cancer cell lines .
Q. How can researchers validate the purity and stability of this compound in experimental settings?
- Methodological Answer: Use high-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection (FID) to verify purity (>98–99% as per Certificates of Analysis ). For stability, conduct accelerated degradation studies under varying temperatures (e.g., 30°C for 48 hours) and pH conditions, monitoring changes in compound quantity via UV-spectroscopy at optimized wavelengths (e.g., 263 nm for pramipexole analogs ). Include internal standards (e.g., tamsulosin HCl) to improve assay accuracy .
Q. What standardized assays are recommended for evaluating this compound’s efficacy in cellular models?
- Methodological Answer: Follow MIACARM guidelines for cellular assays, ensuring metadata on experimental design, cell lines, and measurement uncertainty are documented . For cytotoxicity, use MTT or ATP-based viability assays with appropriate controls (e.g., untreated cells and reference inhibitors). For antimicrobial or efflux pump inhibition studies (e.g., PAβN dihydrochloride ), employ broth microdilution assays with bacterial strains and quantify minimum inhibitory concentrations (MICs).
Advanced Research Questions
Q. How can researchers optimize experimental design to account for batch-to-batch variability in this compound synthesis?
- Methodological Answer: Implement quality control protocols using nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation. Compare multiple synthesis batches in parallel assays (e.g., anticancer activity in 3D spheroid models) to identify biologically relevant variations. Use statistical tools like ANOVA to differentiate batch effects from experimental noise .
Q. What strategies resolve contradictions in reported IC50 values for this compound across studies?
- Methodological Answer: Standardize assay conditions (e.g., cell density, serum concentration, incubation time) and validate using reference compounds. For example, discrepancies in LSD1 inhibitor potency may arise from differences in histone substrate preparation or demethylase activity assays . Cross-validate results using orthogonal methods (e.g., thermal shift assays for target engagement).
Q. How can researchers improve the reproducibility of in vivo neuroprotection studies involving this compound?
- Methodological Answer: Optimize pharmacokinetic parameters by testing formulations (e.g., solubility enhancers) and administration routes (oral vs. intravenous). Monitor plasma stability and blood-brain barrier penetration using LC-MS/MS. In animal models, employ blinded, randomized designs with sample sizes calculated via power analysis . For functional recovery metrics, use standardized behavioral tests (e.g., rotarod or Morris water maze).
Q. What analytical techniques are suitable for detecting this compound metabolites in complex biological matrices?
- Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with polarity switching for broad metabolite coverage. For example, the Agilent 6890N GC system with RTX-5 columns (30 m × 0.53 mm) effectively separates small molecules in biological samples when operated at 10°C/min ramp rates . Validate methods using spiked matrices and isotope-labeled internal standards.
Data Reproducibility and Reporting
Q. How should researchers document experimental protocols for this compound to ensure reproducibility?
- Methodological Answer: Adhere to Beilstein Journal guidelines: describe synthesis steps, characterization data (NMR, HPLC), and assay conditions in the main text or supplementary materials . For complex datasets (e.g., GC chromatograms ), provide raw data files in repositories like Zenodo. Include error margins (e.g., SEM) and statistical tests in figures/tables.
Q. What criteria define robust dose-response relationships for this compound in mechanistic studies?
- Methodological Answer: Use at least five concentrations spanning three orders of magnitude. Calculate Hill slopes to assess cooperativity and exclude non-specific effects at high doses. For enzyme inhibitors, confirm target selectivity via counter-screens against related enzymes (e.g., LSD2 for LSD1 inhibitors ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
